![molecular formula C8H13N3O2 B3034076 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1357924-94-7](/img/structure/B3034076.png)
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a molecular weight of 219.67 . It is a white solid with a melting point of 186 °C . The compound is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione involves a series of sequential chemical steps. This includes the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one, forming a 4a-cyano-4e-hydroxypiperidine .Molecular Structure Analysis
The molecular structure of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is characterized by a diazaspiro configuration, which includes two nitrogen atoms in the spiro ring system . The InChI code for this compound is 1S/C8H13N3O2.ClH/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H .Chemical Reactions Analysis
The compound has been used in various chemical reactions, particularly in the synthesis of novel derivatives with potential anticonvulsant activity . The compounds having an amide bond showed moderate protective effect on MES induced seizures compared to sulfonamide .Physical And Chemical Properties Analysis
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a white solid with a melting point of 186 °C . It has a molecular weight of 219.67 . The compound is stable at room temperature and is typically stored in a refrigerator .Scientific Research Applications
Anticonvulsant Activity
(5s,8s)-8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: derivatives have been investigated for their anticonvulsant properties. Researchers synthesized a series of novel derivatives and evaluated their pharmacological activity. Understanding the structure-activity relationship is crucial for developing effective anticonvulsant drugs .
RIPK1 Inhibition
In the quest for new chemical classes of RIPK1 inhibitors, virtual screening workflows led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 8). Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
Safety and Hazards
Future Directions
The future directions for the study of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione could involve further exploration of its potential applications in medicinal chemistry, particularly its anticonvulsant activity . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
8-amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGQCTGSYGGUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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